2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione
Overview
Description
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione is a complex organic compound that features both indole and isoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione typically involves multiple steps, including the formation of the indole and isoindole rings. One common method involves the reaction of 2-phenylindole with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the N-methylated indole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit acetylcholine esterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole: An oxidized form of indole with significant biological activity.
Benzimidazole: Contains a fused benzene and imidazole ring, similar to the indole structure.
Uniqueness
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione is unique due to its combination of indole and isoindole moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-23-19-11-5-6-12-20(19)24(29)27(23)22(16-17-8-2-1-3-9-17)25(30)26-15-14-18-10-4-7-13-21(18)26/h1-13,22H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNXSCYTPLFIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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